2,2-Difluoro-2-(thiophen-2-yl)acetamide
Description
2,2-Difluoro-2-(thiophen-2-yl)acetamide is a fluorinated acetamide derivative featuring a thiophene aromatic heterocycle. Its structure combines a difluoro-substituted acetamide core with a thiophen-2-yl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
2,2-difluoro-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NOS/c7-6(8,5(9)10)4-2-1-3-11-4/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKRHLMUSCNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(thiophen-2-yl)acetamide typically involves the reaction of thiophene derivatives with fluorinated acetamides under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiol derivatives .
Scientific Research Applications
2,2-Difluoro-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
N,N-Diethyl-2,2-difluoroacetamide Derivatives
Compounds such as N,N-diethyl-2,2-difluoro-2-(4-fluorophenyl)acetamide (2d) and N,N-diethyl-2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetamide (2a) share the difluoroacetamide backbone but substitute the thiophene ring with aryl groups (e.g., fluorophenyl, trifluoromethylphenyl). These derivatives are synthesized via Pd-catalyzed α-arylation of trimethylsilyl enolates, yielding oils or solids after silica chromatography . Key differences include:
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 2a ) increase electrophilicity compared to thiophene’s electron-rich sulfur atom.
- Solubility: The diethylamino group in these compounds enhances lipophilicity, whereas the thiophene moiety may improve aqueous solubility due to polarizable sulfur.
Thiophene-Containing Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: This analogue lacks fluorine substitution but includes dual thiophene rings, synthesized via sequential acylation and cyclization.
- 2-(2-Imino-4-oxothiazolidin-5-yl)-N-(thiophen-2-yl)acetamide: Features a thiazolidinone ring fused to the acetamide, enabling hydrogen bonding and kinase inhibition. The thiophene group here enhances binding to hydrophobic pockets in biological targets .
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